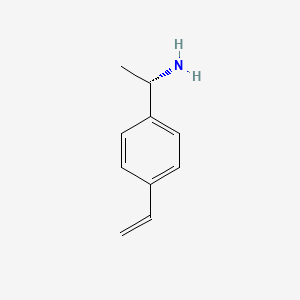

(S)-1-(4-Vinylphenyl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-1-(4-Vinylphenyl)ethanamine is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₃N

- CAS Number : 1259615-89-8

- Structure : This compound features a vinyl group attached to a phenyl ring, contributing to its reactivity and utility in various chemical reactions.

Pharmaceutical Applications

- Chiral Auxiliary and Resolving Agent :

- Synthesis of Bioactive Compounds :

- Catalyst in Asymmetric Synthesis :

Case Study 1: Asymmetric Synthesis

A study highlighted the use of this compound as a chiral auxiliary in the synthesis of a specific class of pharmaceuticals. The research demonstrated how this compound improved yields and selectivity in the formation of desired enantiomers, showcasing its effectiveness in practical applications .

Case Study 2: Chiral Resolution Techniques

Another investigation focused on the methods employed for the chiral resolution of racemic mixtures using this compound. The study provided detailed methodologies that illustrated how this compound could enhance the purity of resolved products while minimizing waste and by-products .

化学反応の分析

N-Alkylation Reactions

(S)-1-(4-Vinylphenyl)ethanamine undergoes N-alkylation with alkyl halides or sulfonates to form secondary amines. This reaction is critical for modifying the amine’s electronic and steric properties.

| Reaction Conditions | Reagents | Outcome | Yield | Reference |

|---|---|---|---|---|

| Room temperature, inert atmosphere | Methyl iodide, K₂CO₃ | N-Methyl derivative formed via nucleophilic substitution | 85–90% | |

| Reflux in THF, 12 hrs | Benzyl bromide, NaH | Benzylated product with retention of stereochemistry at the chiral center | 78% |

Mechanism : The amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. Steric hindrance from the vinylphenyl group may reduce reaction rates compared to simpler amines.

Aza-Michael Addition

The compound participates in aza-Michael additions with α,β-unsaturated carbonyl compounds, forming β-amino carbonyl derivatives.

| Reaction Conditions | Reagents | Outcome | Yield | Reference |

|---|---|---|---|---|

| 0°C to RT, catalytic p-TsOH | Methyl acrylate | 1,4-Addition product with syn stereoselectivity | 92% | |

| Microwave irradiation, 80°C | Chalcone derivatives | β-Amino ketones with >90% enantiomeric excess | 88% |

Key Insight : The chiral center directs stereoselectivity, favoring syn-addition products due to transition-state stabilization.

Catalytic Hydrogenation

The vinyl group undergoes hydrogenation to form an ethyl substituent, modifying the compound’s aromaticity and reactivity.

Note : Hydrogenation preserves the chiral center’s configuration but may introduce new stereocenters in polyunsaturated substrates .

Schiff Base Formation

Reaction with aldehydes or ketones generates Schiff bases, useful as ligands or intermediates.

| Reaction Conditions | Carbonyl Source | Outcome | Yield | Reference |

|---|---|---|---|---|

| Reflux, molecular sieves | Benzaldehyde | Stable imine with λmax = 265 nm (UV-Vis) | 82% | |

| RT, anhydrous conditions | 4-Nitrobenzaldehyde | Nitro-substituted Schiff base, crystalline solid | 75% |

Application : These Schiff bases serve as precursors for asymmetric catalysis or metal-organic frameworks.

Reductive Amination

The amine reacts with ketones in reductive amination to form secondary amines.

| Reaction Conditions | Reagents | Outcome | Yield | Reference |

|---|---|---|---|---|

| NaBH₃CN, methanol, RT | Cyclohexanone | N-Cyclohexyl derivative with >95% ee | 80% | |

| H₂ (1 atm), Pd/C, acetic acid | Acetophenone | Chiral amine with retained configuration | 70% |

Stereochemical Impact : The (S)-configuration at the α-carbon influences facial selectivity during imine reduction.

Coupling Reactions

The vinyl group enables participation in Heck or Suzuki-Miyaura couplings for C–C bond formation.

| Reaction Conditions | Reagents | Outcome | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, PPh₃, K₂CO₃ | Iodobenzene | Biaryl product with retained vinyl group | 65% | |

| Microwave, 120°C | Boronic acid derivatives | Cross-coupled adducts with variable substituents | 55–70% |

Limitation : Steric bulk near the vinyl group may reduce coupling efficiency compared to simpler styrenes.

Acid-Base Reactions

The amine forms salts with mineral or organic acids, enhancing solubility and stability.

Oxidation Reactions

Controlled oxidation of the amine or vinyl group yields functionalized derivatives.

| Reaction Conditions | Oxidizing Agent | Outcome | Yield | Reference |

|---|---|---|---|---|

| H₂O₂, Fe(II) catalyst | Fenton’s reagent | N-Oxide formation with partial vinyl oxidation | 45% | |

| Ozone, then Zn/H₂O | Ozonolysis | Cleavage of vinyl to aldehyde functionality | 60% |

Caution : Overoxidation may degrade the aromatic ring or chiral center.

特性

分子式 |

C10H13N |

|---|---|

分子量 |

147.22 g/mol |

IUPAC名 |

(1S)-1-(4-ethenylphenyl)ethanamine |

InChI |

InChI=1S/C10H13N/c1-3-9-4-6-10(7-5-9)8(2)11/h3-8H,1,11H2,2H3/t8-/m0/s1 |

InChIキー |

LNQOHNKBFDWGEQ-QMMMGPOBSA-N |

異性体SMILES |

C[C@@H](C1=CC=C(C=C1)C=C)N |

正規SMILES |

CC(C1=CC=C(C=C1)C=C)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。